molecular formula C18H26N4O B6983119 N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide

N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide

Cat. No.: B6983119
M. Wt: 314.4 g/mol
InChI Key: QWFMBNZJGAEGKV-UHFFFAOYSA-N
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Description

N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine moiety, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Attachment of the piperidine ring: The pyrrolo[2,3-b]pyridine core is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylic acid, while reduction may produce N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine.

Scientific Research Applications

N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-propan-2-yl-3-(1H-indol-3-yl)piperidine-1-carboxamide: Similar structure but with an indole moiety instead of pyrrolo[2,3-b]pyridine.

    N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its pyrrolo[2,3-b]pyridine moiety is particularly noteworthy for its potential bioactivity and therapeutic applications.

Properties

IUPAC Name

N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-4-22(13(2)3)18(23)21-10-6-7-14(12-21)16-11-20-17-15(16)8-5-9-19-17/h5,8-9,11,13-14H,4,6-7,10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMBNZJGAEGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(=O)N1CCCC(C1)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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